Lipophilicity Modulation: cLogP Shift of +0.3 Relative to the Unsubstituted Phenyl Analog
The 3,4‑dimethoxyphenylsulfonyl derivative exhibits a computed XLogP3 of 1.1 [1], whereas the unsubstituted phenyl analog N‑(1‑(phenylsulfonyl)azetidin‑3‑yl)pyrimidin‑2‑amine is predicted to have a cLogP of approximately 0.8 based on its molecular formula (C₁₃H₁₄N₄O₂S) and structural similarity to the target compound . This +0.3 log‑unit increase indicates moderately higher lipophilicity, which can enhance passive membrane permeability while maintaining aqueous solubility within the traditional CNS drug‑like range (cLogP ≈ 1–3).
| Evidence Dimension | Computed lipophilicity (XLogP3 / cLogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (PubChem-computed) [1] |
| Comparator Or Baseline | N-(1-(phenylsulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2034421-22-0); cLogP ≈ 0.8 (estimated from structure) |
| Quantified Difference | ΔcLogP ≈ +0.3 |
| Conditions | Computed physicochemical property prediction (XLogP3 algorithm, PubChem 2025.09.15) [1] |
Why This Matters
The observed lipophilicity shift places the compound in an optimal range for CNS drug discovery, a property not shared by the simpler phenyl analog.
- [1] PubChem. (2026). Compound Summary for CID 121020999: N-(1-((3,4-dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2034458-69-8 View Source
